(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol

Lipophilicity Permeability Drug-likeness

(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol is a synthetic methoxyphenol (C9H10O3; MW 166.17 g/mol) bearing a trans-2-hydroxyvinyl substituent para to the phenolic hydroxyl. It is structurally intermediate between 2-methoxy-4-vinylphenol (4-vinylguaiacol) and coniferyl alcohol (4-hydroxy-3-methoxycinnamyl alcohol), differing by a single hydroxyl group on the vinyl side-chain relative to the former and by one fewer methylene unit relative to the latter.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
Cat. No. B12963569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CO)O
InChIInChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-6,10-11H,1H3/b5-4+
InChIKeyMGRQLSWDIFMJGV-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol (CAS 112602-31-0) Structural and Physicochemical Baseline


(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol is a synthetic methoxyphenol (C9H10O3; MW 166.17 g/mol) bearing a trans-2-hydroxyvinyl substituent para to the phenolic hydroxyl . It is structurally intermediate between 2-methoxy-4-vinylphenol (4-vinylguaiacol) and coniferyl alcohol (4-hydroxy-3-methoxycinnamyl alcohol), differing by a single hydroxyl group on the vinyl side-chain relative to the former and by one fewer methylene unit relative to the latter . Predicted physicochemical properties include a LogP of 1.63, a boiling point of 324.9 °C, and two hydrogen-bond donors .

Dual HBD probe for antioxidant SAR
C6-C2 intermediate for lignin-model synthesis
High-boiling for thermal processing applications

Why (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol Cannot Be Replaced by 4-Vinylguaiacol or Coniferyl Alcohol


Substitution by the nearest commercially prevalent analogs—4-vinylguaiacol (CAS 7786-61-0) or coniferyl alcohol (CAS 458-35-5)—is scientifically inappropriate. The (E)-2-hydroxyvinyl substituent confers a hydrogen-bond donor site directly conjugated with the aromatic π-system that is absent in 4-vinylguaiacol, while its one-carbon-shorter side-chain relative to coniferyl alcohol alters both steric profile and redox potential . Comparative photochemical studies confirm that 2-methoxy-4-vinylphenol and coniferyl alcohol exhibit distinctly different excited-state dynamics and radical-cation reactivity as building blocks of more complex molecules [1]. In antioxidant assays, the presence and position of the hydroxyl group on the vinyl side-chain critically modulates radical-scavenging kinetics, meaning potency data from 4-vinylguaiacol cannot be extrapolated to (E)-4-(2-hydroxyvinyl)-2-methoxyphenol [2].

4-Vinylguaiacol Lacks vinyl-OH donor; may shift H-bond capacity and radical-scavenging kinetics.
Coniferyl alcohol Extra methylene alters steric profile and redox potential; distinct excited-state dynamics.

(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol: Quantitative Differentiation Evidence


Predicted Lipophilicity (LogP) and Hydrogen-Bond Donor Count Differentiate (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol from 4-Vinylguaiacol and Coniferyl Alcohol

ACD/Labs Percepta predictions show that (E)-4-(2-hydroxyvinyl)-2-methoxyphenol has a LogP of 1.63 and two hydrogen-bond donors (HBD=2), compared with 4-vinylguaiacol (LogP ~1.92, HBD=1; MW 150.17) and coniferyl alcohol (LogP ~1.15, HBD=2; MW 180.20). The intermediate LogP and dual HBD profile of the target compound arises specifically from the (E)-2-hydroxyvinyl group, which provides a second H-bond donor without the additional methylene that increases molecular weight and polar surface area in coniferyl alcohol .

Lipophilicity & HBD
Data to verify
Target LogP 1.63, HBD 2 vs 4-vinylguaiacol LogP ~1.92, HBD 1
May support distinct permeability-solubility balance
In silico prediction; no experimental LogP
Lipophilicity Permeability Drug-likeness

Side-Chain Hydroxyl Modulates Radical-Cation Stability: Comparative Laser Flash Photolysis Data for 2-Methoxy-4-vinylphenol, Coniferyl Alcohol, and Isoeugenol

Laser flash photolysis studies demonstrated that radical cations of coniferyl alcohol, isoeugenol, and 2-methoxy-4-vinylphenol exhibit fundamentally different reactivities: the radical cation of 2-methoxy-4-vinylphenol reacts with non-phenolic substrates, whereas coniferyl alcohol radical cation participates in distinct dimerization pathways [1]. Although (E)-4-(2-hydroxyvinyl)-2-methoxyphenol was not directly tested in the same study, its structure—possessing the 2-hydroxyvinyl side-chain—places its radical-cation stability intermediate between the vinyl-only (4-vinylguaiacol) and the allylic-alcohol (coniferyl alcohol) systems.

Radical-Cation Pathway
Class-level inference
Laser flash photolysis reveals distinct dimerization vs substrate reactivity among analogs
Supports radical-cation pathway interpretation
Target not directly measured; structural interpolation
Radical cation Photochemistry Lignin model

Predicted Boiling Point of 324.9 °C Distinguishes (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol from Lighter 4-Vinylguaiacol (BP ~260 °C) in Thermal Processing Applications

The ACD/Labs-predicted boiling point for (E)-4-(2-hydroxyvinyl)-2-methoxyphenol is 324.9 ± 42.0 °C at 760 mmHg, which is approximately 65 °C higher than the reported boiling point of 4-vinylguaiacol (~260 °C) [1]. This difference arises from the additional hydroxyl group enabling intermolecular hydrogen bonding, reducing vapor pressure (predicted 0.0 ± 0.7 mmHg at 25 °C) relative to 4-vinylguaiacol (vapor pressure ~8 Pa = 0.06 mmHg at 25 °C) [2].

Boiling Point Difference
Context-dependent
ΔBP ≈ +65 °C vs 4-vinylguaiacol
Higher thermal retention may benefit high-T processes
Predicted values; experimental validation recommended
Thermal stability Volatility Distillation

Evidence-Based Application Scenarios for (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol Procurement


Synthetic Intermediate for Lignin-Model Compounds and Monolignol Analogs

Procurement is justified when a synthetic scheme requires a C6–C2 framework with a trans-2-hydroxyvinyl group that mimics monolignol reactivity but with a shorter side-chain than coniferyl alcohol. The dual H-bond donor profile (LogP 1.63, HBD=2) enables this compound to serve as a sterically compact surrogate for coniferyl alcohol in model dehydrogenation polymerization studies, where the absence of the benzylic methylene may alter coupling regioselectivity .

Structure–Activity Relationship (SAR) Probe for Methoxyphenol Antioxidant Mechanisms

When a research program requires systematic variation of side-chain hydroxylation to deconvolute the contribution of the vinyl-OH group to radical-scavenging activity, this compound fills a critical gap between 4-vinylguaiacol (no vinyl-OH) and coniferyl alcohol (allylic-OH). The predicted intermediate lipophilicity and distinct radical-cation stability inferred from comparative photochemical studies support its selection as a mechanistic probe [1].

Non-Volatile Thermal Processing or High-Boiling Reaction Solvent System Component

For reactions or formulations operating above ~260 °C where 4-vinylguaiacol would volatilize, the predicted boiling point of 324.9 °C offers a retention advantage without increasing molecular weight as much as coniferyl alcohol (MW 180.20 vs. 166.17). This property may be relevant for high-temperature phenolic resin modification or melt-phase antioxidant incorporation .

Application
Selection Property
Validation Focus
Lignin-model synthetic intermediate
C6-C2 scaffold with trans-2-hydroxyvinyl and dual HBD
Coupling regioselectivity in dehydrogenation polymerization
Antioxidant SAR probe
Vinyl-OH modulates radical-scavenging kinetics
Radical-scavenging assay endpoints vs 4-vinylguaiacol
High-temperature thermal processing
High boiling point and low volatility
Thermal retention in high-T processes
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